Ezetimibe Impurity Designation: A Critical Procurement Differentiator for Pharmaceutical Quality Control
Benzenamine, 4-fluoro-N-(phenylmethylene)- (CAS 83306-62-1) is explicitly designated as Ezetimibe Impurity 85 (ChemicalBook) and Ezetimibe Impurity 129 (ZhenqiangBio/QCS) , supported by full characterization packages including NMR, HPLC, and MS data at purities of 95–99% HPLC . In contrast, the positional isomer N-(4-fluorobenzylidene)aniline (CAS 5676-81-3) is designated as Ezetimibe Impurity 58 [1]—a structurally and analytically distinct entity that cannot substitute for the title compound in impurity profiling. This impurity designation is a binary differentiator: either a compound is the specified ezetimibe process-related impurity, or it is not.
| Evidence Dimension | Regulatory impurity designation for ezetimibe quality control |
|---|---|
| Target Compound Data | Ezetimibe Impurity 85 (ChemicalBook) / Ezetimibe Impurity 129 (QCS); purity 95–99% HPLC; supported by COA, NMR, HPLC, MS |
| Comparator Or Baseline | N-(4-Fluorobenzylidene)aniline (CAS 5676-81-3): designated Ezetimibe Impurity 58; structurally distinct positional isomer; purity >98% (GC/T) |
| Quantified Difference | Irreconcilable structural and regulatory identity difference; cannot be interchanged in compendial or in-house impurity methods |
| Conditions | Pharmaceutical impurity reference standard context; HPLC purity determination; regulatory filing (drug master file / ANDA) requirements |
Why This Matters
For pharmaceutical analytical laboratories performing ezetimibe impurity profiling, procurement of the correct CAS-numbered impurity reference standard is non-negotiable for method validation, system suitability testing, and regulatory submission data integrity.
- [1] SynZeal. Ezetimibe Impurity 58. Chemical name: 1-(4-fluorophenyl)-N-phenylmethanimine (CAS 5676-81-3). View Source
